(R)-(-)-NBD-Py-NCS
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(R)-(-)-NBD-Py-NCS” often involves sonochemical methods or coordination polymer techniques. For example, nano-structures of Pb(II) coordination polymers were synthesized using a sonochemical method, showcasing a methodological approach potentially applicable to “(R)-(-)-NBD-Py-NCS” synthesis (Soltanian Fard-Jahromi & Morsali, 2010).
Molecular Structure Analysis
The molecular structure of complexes similar to “(R)-(-)-NBD-Py-NCS” has been elucidated using various techniques like X-ray diffraction and photoelectron spectroscopy. These studies reveal details about the electronic and molecular surface structure, offering insights into the arrangement and interactions within the molecule (Johansson et al., 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of such complexes can be diverse, depending on their molecular structure and the nature of their ligands. For example, the formation of mononuclear nitrido complexes of chromium(VI) and molybdenum(VI) provides insight into the types of chemical reactions “(R)-(-)-NBD-Py-NCS” might undergo (Chiu et al., 1996).
Physical Properties Analysis
The physical properties of these complexes, such as thermal stability and morphology, can be assessed through techniques like scanning electron microscopy and thermal gravimetric analysis. These properties are crucial for understanding the behavior and potential applications of the compound (Aslani, Morsali, & Zeller, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability in different environments, and interactions with other molecules, are vital for the application and functionality of “(R)-(-)-NBD-Py-NCS”. Studies on similar compounds provide a foundation for predicting and understanding these aspects (Li et al., 2009).
properties
IUPAC Name |
7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584938 |
Source
|
Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-NBD-Py-NCS | |
CAS RN |
163927-29-5 |
Source
|
Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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